molecular formula C20H24F3N B12533526 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine

2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B12533526
M. Wt: 335.4 g/mol
InChI Key: QKNDQRFYSINQAC-UHFFFAOYSA-N
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Description

2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C20H24F3N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with an appropriate pyridine derivative under Suzuki coupling conditions. This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol . The reaction conditions often require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of the octyl chain, which imparts distinct physicochemical properties compared to other trifluoromethyl-substituted pyridine derivatives. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24F3N

Molecular Weight

335.4 g/mol

IUPAC Name

2-[2-octyl-4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C20H24F3N/c1-2-3-4-5-6-7-10-16-15-17(20(21,22)23)12-13-18(16)19-11-8-9-14-24-19/h8-9,11-15H,2-7,10H2,1H3

InChI Key

QKNDQRFYSINQAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

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